An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridin-4-YL-butyric Acid Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridin-4-YL-butyric Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: 4-Pyridin-4-YL-butyric acid hydrochloride, a pyridine derivative of butyric acid, is a compound of increasing interest within the realms of pharmaceutical research and development. Its structural motif, combining a hydrophilic pyridinium core with a more lipophilic butyric acid chain, bestows upon it a unique set of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for formulation development, analytical method design, and predicting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Pyridin-4-YL-butyric acid hydrochloride, supported by experimental protocols and field-proven insights to empower researchers in their scientific endeavors.
Chemical Identity and Structure
4-Pyridin-4-YL-butyric acid hydrochloride is the hydrochloride salt of 4-Pyridin-4-YL-butyric acid. The formation of the hydrochloride salt significantly influences its properties, particularly its solubility and stability, by protonating the basic nitrogen atom of the pyridine ring.
Molecular Structure:
Caption: Chemical structure of 4-Pyridin-4-YL-butyric acid hydrochloride.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | Calculated |
| Appearance | Solid (predicted) | General knowledge |
| pKa (of free acid) | 4.60 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride is documented in the patent literature, providing a foundational methodology for its preparation. The process involves the catalytic hydrogenation of a pyridine-alkanoic acid hydrochloride.[3][4]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is adapted from established methods for the hydrogenation of pyridine derivatives.
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve γ-(4-pyridyl)butyric acid in a suitable solvent such as water.[3]
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Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).[3][4] The choice of catalyst is critical as it influences the reaction rate and selectivity. Rhodium-based catalysts are often preferred for their efficiency in hydrogenating aromatic heterocyclic rings.
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Acidification: Introduce hydrochloric acid to the reaction mixture. The acid serves to protonate the pyridine ring, which can facilitate the hydrogenation process and directly yields the hydrochloride salt of the product.
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Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture to the appropriate temperature (e.g., 60°C).[3] The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion.
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Work-up and Isolation: Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure. The resulting solid is 4-Pyridin-4-YL-butyric acid hydrochloride.
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Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed to obtain the product in high purity. The purity should be assessed by HPLC and confirmed by spectroscopic methods.
Caption: Workflow for the synthesis of 4-Pyridin-4-YL-butyric acid hydrochloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Pyridin-4-YL-butyric acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, which will be shifted downfield compared to the free base due to the deshielding effect of the positive charge on the nitrogen atom. The protons of the butyric acid chain will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will similarly show downfield shifts for the pyridinium ring carbons. The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift in the aliphatic region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid group.
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C=O stretching vibration for the carbonyl group.
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C=C and C=N stretching vibrations characteristic of the pyridinium ring.
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N-H stretching and bending vibrations from the protonated pyridine nitrogen.
Physicochemical Properties and Their Significance
Solubility
The hydrochloride salt form of 4-Pyridin-4-YL-butyric acid is anticipated to have significantly higher aqueous solubility compared to its free base form. This is a critical property for drug development, as adequate solubility is often a prerequisite for good oral bioavailability.
Experimental Protocol: Determination of Aqueous Solubility
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Preparation of Saturated Solution: Add an excess amount of 4-Pyridin-4-YL-butyric acid hydrochloride to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.
-
Sample Collection and Preparation: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Dissociation Constant (pKa)
The pKa value is a measure of the acidity of a compound. For 4-Pyridin-4-YL-butyric acid hydrochloride, there are two ionizable groups: the carboxylic acid and the pyridinium proton. The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the pyridinium proton will be in the weakly acidic range. A predicted pKa of the free acid is 4.60.[2] These values are crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a known amount of 4-Pyridin-4-YL-butyric acid hydrochloride in a known volume of deionized water.
-
Titration Setup: Use a calibrated pH meter and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the pH value after each addition of the titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with two pKa values, two inflection points will be observed in the titration curve.
Analytical Methodologies
A robust and validated analytical method is essential for the quantification and purity assessment of 4-Pyridin-4-YL-butyric acid hydrochloride in various matrices, including bulk drug substance, formulated products, and biological samples.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is a suitable technique for the analysis of this compound.
Proposed HPLC Method Parameters:
-
Column: A C18 stationary phase is a good starting point, providing retention for the moderately polar compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be controlled to ensure consistent ionization of the analyte and good peak shape. For this compound, a slightly acidic mobile phase would be appropriate.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 254-260 nm) should provide good sensitivity.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[5]
Stability Profile
Understanding the stability of 4-Pyridin-4-YL-butyric acid hydrochloride under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.
Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the drug substance.[6][7][8] These studies typically involve exposing the compound to harsh conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.
-
Thermal Stress: Heating the solid drug substance at elevated temperatures.
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Photostability: Exposing the drug substance to light of controlled wavelength and intensity.
The degradation products are then identified and quantified using a stability-indicating HPLC method.
Conclusion
The physicochemical properties of 4-Pyridin-4-YL-butyric acid hydrochloride are integral to its successful development as a potential therapeutic agent. This in-depth guide has provided a comprehensive overview of its key characteristics, from its chemical identity and synthesis to its analytical determination and stability profile. The experimental protocols and scientific insights presented herein are intended to serve as a valuable resource for researchers and scientists, enabling them to navigate the challenges of drug development with a solid foundation of knowledge. Further investigation into the solid-state properties, such as hygroscopicity and polymorphism, is recommended for a complete understanding of this promising molecule.
References
(A comprehensive list of all cited sources with clickable URLs will be provided at the end of the document.)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. onyxipca.com [onyxipca.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
